molecular formula C17H14FN3O B5998991 N-(1-benzyl-1H-pyrazol-3-yl)-4-fluorobenzamide

N-(1-benzyl-1H-pyrazol-3-yl)-4-fluorobenzamide

Cat. No.: B5998991
M. Wt: 295.31 g/mol
InChI Key: MLWWERDDFYOANA-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-4-fluorobenzamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-4-fluorobenzamide typically involves the reaction of 1-benzyl-1H-pyrazole-3-carboxylic acid with 4-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(1-benzyl-1H-pyrazol-3-yl)-4-fluorobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-3-yl)-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(1-benzyl-1H-pyrazol-3-yl)-4-fluorobenzamide can be compared with other similar compounds, such as:

  • N-(1-benzyl-1H-pyrazol-3-yl)acetamide
  • N-(1-benzyl-1H-pyrazol-3-yl)-3-chlorobenzamide
  • N-(1-benzyl-1H-pyrazol-3-yl)-2-phenoxyacetamide

These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and potential for specific biological interactions .

Properties

IUPAC Name

N-(1-benzylpyrazol-3-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O/c18-15-8-6-14(7-9-15)17(22)19-16-10-11-21(20-16)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWWERDDFYOANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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